molecular formula C17H19N3O2 B2475852 3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one CAS No. 1210182-89-0

3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

Cat. No. B2475852
CAS RN: 1210182-89-0
M. Wt: 297.358
InChI Key: RLVNALPMPDTHAO-UHFFFAOYSA-N
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Description

The compound “3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one” is a complex organic molecule. It contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . Indoline derivatives have been studied for their potential neuroprotective effects .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Rhodium-catalyzed C-H activation has been used in reactions involving similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. These properties could be measured using various analytical techniques .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing indoline and pyrimidine derivatives due to their potential applications in pharmaceuticals and materials science. The methodologies often involve multi-component reactions, highlighting the efficiency and versatility of these synthetic routes in creating complex molecules with significant biological activities. For instance, the synthesis and characterization of substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives have demonstrated their antimicrobial and anti-diabetic activities, indicating their potential as therapeutic agents (V. Ramya et al., 2017).

Biological Activities

Indoline and pyrimidine derivatives exhibit a broad range of biological activities, including antimicrobial, anti-diabetic, and anti-inflammatory properties. For example, certain compounds have been shown to possess significant antimicrobial activity against various pathogenic bacteria and fungi, as well as to inhibit alpha-amylase and alpha-glucosidase activities, suggesting their utility in managing diabetes (Ragini Gupta et al., 2014). The development of these compounds as potential therapeutic agents is an area of ongoing research, highlighting their importance in drug discovery and development.

Chemical Properties and Applications

The chemical properties of indoline and pyrimidine derivatives, such as their ability to form various hydrogen-bonded frameworks and sheets, are of interest in the context of material science and molecular engineering. These properties contribute to the design and synthesis of novel compounds with potential applications in diverse fields, including the development of new materials and the study of molecular interactions at the atomic level (J. N. Low et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some indoline derivatives have been found to have neuroprotective effects, potentially through their antioxidant activity and their ability to modulate inflammatory responses .

properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-propylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-5-14-10-16(21)19(12-18-14)11-17(22)20-9-8-13-6-3-4-7-15(13)20/h3-4,6-7,10,12H,2,5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVNALPMPDTHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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